4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one
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Overview
Description
“4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” is a derivative of the pyrazole family1. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms1.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system1. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine can produce related compounds2.
Molecular Structure Analysis
The molecular structure of pyrazole comprises a five-membered ring with two nitrogen atoms and three carbon atoms1. The exact structure of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would require further information or computational analysis for accurate determination.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride can react with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles1.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure. For instance, a related compound, “4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one”, is described as red light yellow to yellow and is insoluble in water but slightly soluble in alcohol4.Scientific Research Applications
Green Synthesis Methodologies
A study by Al-Matar et al. (2010) demonstrated the green one-pot, solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. This method involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in the absence of solvent, highlighting a more environmentally friendly approach to synthesizing pyrazole derivatives including those similar to 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one (Al-Matar et al., 2010).
Corrosion Inhibition
Dohare et al. (2017) reported on pyranpyrazole derivatives acting as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. This includes compounds related to 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, showcasing their application in protecting metal surfaces from corrosion (Dohare et al., 2017).
Antimicrobial and Anticancer Agents
Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, resembling 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one, have been synthesized and showed promising in vitro antimicrobial and anticancer activities. These findings suggest potential therapeutic applications of such derivatives (Hafez et al., 2016).
Synthesis and Characterization
Further research by Nikalje et al. (2016) on 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, through solvent-free conditions using ionic liquid, highlights the versatile synthetic routes for creating bioactive pyrazole derivatives. These compounds show potential anticancer, anti-inflammatory, and antimicrobial activities, underscoring the broad applicability of 4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one related structures in medicinal chemistry (Nikalje et al., 2016).
Safety And Hazards
The safety and hazards associated with “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure and use. For instance, a related compound, “2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one”, has been associated with certain hazard statements5.
Future Directions
The future directions for research on “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” and related compounds could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry13.
Please note that this analysis is based on the available information and may not fully cover all aspects of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one”. Further research and analysis would be required for a more comprehensive understanding.
properties
IUPAC Name |
4-ethyl-3-methyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVLIUKMCNXNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NNC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389205 |
Source
|
Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one | |
CAS RN |
29211-62-9 |
Source
|
Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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